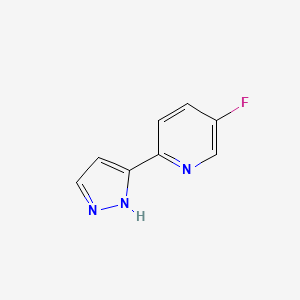

5-fluoro-2-(1H-pyrazol-3-yl)pyridine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis in deuterated chloroform reveals:

- Pyridine H-6 proton as a doublet at δ 8.61 ppm (J = 5.2 Hz)

- Pyrazole H-5 proton as a singlet at δ 6.81 ppm

- Fluorine-coupled splitting observed for pyridine H-3 (δ 7.84 ppm, J = 8.1 Hz)

13C NMR spectrum shows characteristic signals:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

UV-Vis Spectroscopy

Electronic transitions show:

- π→π* transition at 222–224 nm (pyridine-pyrazole conjugate system)

- n→π* transition at 273–290 nm, sensitive to solvent polarity

- Fluorine substitution causes 10–15 nm bathochromic shift compared to non-fluorinated analogs

Tautomeric Behavior of Pyrazole-Pyridine Hybrid Systems

The compound exhibits dynamic tautomerism between two principal forms:

- N1-H tautomer : Proton resides on pyrazole N1, creating a 1H-pyrazole configuration

- N2-H tautomer : Proton migrates to pyrazole N2, forming a 2H-pyrazole variant

Experimental and theoretical studies reveal:

- Fluorine's electron-withdrawing effect stabilizes the N1-H tautomer (ΔG = 2.1 kcal/mol)

- Solvent-dependent equilibrium:

- Solid-state 15N NMR confirms N1-H as dominant tautomer in crystalline phase

Table 2: Tautomer distribution in different environments

| Medium | N1-H (%) | N2-H (%) | Source |

|---|---|---|---|

| CDCl3 | 85 | 15 | |

| DMSO-d6 | 40 | 60 | |

| Crystalline | 100 | 0 |

The tautomeric equilibrium significantly impacts:

Properties

IUPAC Name |

5-fluoro-2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBMBWBQQBJNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382035-54-2 | |

| Record name | 5-fluoro-2-(1H-pyrazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Key Methods

Cyclization and Substitution Strategies

One of the primary methods to prepare 5-fluoro-2-(1H-pyrazol-3-yl)pyridine involves cyclization reactions starting from substituted pyridine precursors and hydrazine derivatives. According to patent literature, a notable approach includes:

- Selective dechlorination of nicotinic acid derivatives to form intermediates.

- Conversion of these intermediates to amides, followed by reduction to nitriles.

- Final cyclization with hydrazine hydrate to construct the pyrazolopyridine core.

This method, however, has drawbacks such as multiple synthetic steps (up to seven intermediates), low overall yields, and the requirement for hazardous reagents like copper cyanide during cyanation steps. Additionally, diazotization under anhydrous conditions with isolation of diazonium salts poses safety challenges on an industrial scale.

Use of Di-Dimethyl Sulfoxide (DMSO) Solvates

The preparation process via di-dimethyl sulfoxide solvate intermediates offers advantages including:

- Improved filterability compared to prior art substances.

- High purity of the final 5-fluoro-1H-pyrazolopyridine compound.

- Shorter reaction times and avoidance of corrosive acids such as trifluoroacetic acid by using ethanol as a solvent.

- High selectivity and reduced by-product formation, eliminating the need for complex purification.

This method involves cyclization of 5-aminopyrazole derivatives with aldehydes in inert solvents, optionally with acid or alkali metal salts, at temperatures between +10°C and +200°C, typically around +20°C to +100°C for 2 to 20 hours.

Electrophilic Fluorination of Dihydropyridines

A more recent and innovative approach is the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, a mild and selective fluorinating agent. This method proceeds as follows:

- Starting from 1,2-dihydropyridine derivatives, electrophilic fluorination introduces the fluorine atom at the 3-position, yielding 3-fluoro-3,6-dihydropyridines.

- These intermediates undergo elimination of hydrogen fluoride under mild conditions to form the corresponding fluoropyridines, including fluorinated pyrazolylpyridine derivatives.

- This approach avoids the use of toxic reagents like copper cyanide and hazardous diazotization steps, offering higher safety and environmental compatibility.

The reaction is typically conducted at 0°C in dry acetonitrile under an inert atmosphere, yielding fluorinated products in high yields (82-97%) with diastereomeric mixtures that can be converted to pure pyridines by elimination of HF.

Comparative Data on Preparation Yields and Conditions

Detailed Reaction Scheme Insights

- Step a: Protection of amino groups on pyridine derivatives using phthaloyl chloride in the presence of DMAP and triethylamine to prevent side reactions.

- Step b: Fluorination using cesium fluoride in DMSO to introduce the fluorine atom selectively at the 5-position of the pyridine ring.

- Step c: Deprotection and nucleophilic substitution with hydrazine hydrate to form the pyrazole ring.

- Step d: Knorr cyclization to close the pyrazolopyridine ring system.

- Step e: Hydrolysis of cyano groups to yield the final target compound.

Research Findings and Optimization Notes

- The DMSO solvate method reduces waste and allows recovery of reagents such as trifluoromethanesulfonic acid and morpholine, improving sustainability.

- The electrophilic fluorination approach with Selectfluor® demonstrates excellent regioselectivity and mild reaction conditions, making it attractive for scale-up and industrial applications.

- Attempts to separate diastereomers formed during fluorination by chromatography often lead to elimination of HF and formation of pyridine derivatives, indicating that post-fluorination processing is crucial.

- Ethanol as a solvent in cyclization reactions is preferred over trifluoroacetic acid due to cost and safety considerations, with no significant loss in yield or selectivity.

Summary Table of Key Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity & Selectivity | Safety & Environmental Considerations |

|---|---|---|---|---|---|

| Multi-step cyclization and cyanation | 5-fluoro-nicotinic acid derivatives | Hydrazine hydrate, copper cyanide, diazotization | Low | Moderate | Toxic reagents, complex purification, safety risks |

| DMSO solvate-assisted cyclization | 5-aminopyrazole derivatives | Ethanol, inert solvent, 20-100°C | High | High | Reduced waste, recyclable reagents |

| Electrophilic fluorination of 1,2-dihydropyridines | 1,2-dihydropyridines | Selectfluor®, dry acetonitrile, 0°C | 82-97 | High (after HF elimination) | Mild, safer reagents, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-2-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding pyridine carboxylic acids.

Reduction: Formation of the corresponding pyridine alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-fluoro-2-(1H-pyrazol-3-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme interactions and receptor binding. It is also used in the design of bioactive molecules with potential therapeutic applications .

Medicine: The compound is explored for its potential use in drug discovery and development. It is studied for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Pyridine-Pyrazole Derivatives with Modified Substituents

- Compound 8o (5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine): This derivative replaces the fluorine atom in 5-fluoro-2-(1H-pyrazol-3-yl)pyridine with a cyclopropyl group and introduces a difluorophenoxy substituent. Synthesis involves high-temperature (180°C) reactions in acetonitrile, followed by column chromatography .

- Compound 10b (3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine): Replacing pyridine with pyridazine alters electronic properties, affecting binding affinity to targets like dihydroorotate dehydrogenase (DHODH). Ethoxy and fluorophenoxy groups further modulate solubility and metabolic stability .

Key Comparison :

Tetrazole-Based Analogs

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: Replacing pyrazole with tetrazole introduces a nitrogen-rich ring, enhancing hydrogen-bonding capacity.

Comparison Insight :

The tetrazole analog’s higher nitrogen content may favor coordination chemistry applications, whereas the pyrazole in this compound offers a balance of rigidity and solubility.

Coordination Chemistry and Ligand Behavior

- Aqua(4-nitrophthalato-κO¹)bis[2-(1H-pyrazol-3-yl-κN²)pyridine-κN]manganese(II) :

This Mn(II) complex uses 2-(1H-pyrazol-3-yl)pyridine as a ligand, forming an octahedral N₄O₂ coordination sphere. The ligand’s planar deviation (0.0187–0.0601 Å) and π-π stacking (3.61 Å spacing) highlight its adaptability in metal-organic frameworks (MOFs) .

Comparison with this compound :

The fluorine atom in the target compound could influence ligand field strength and electronic interactions in coordination complexes, though direct data are lacking.

Pharmacological Derivatives

- 5-Fluoro-2-[[(1S)-1-(5-Fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile: A depot formulation of this compound uses biodegradable polymers (e.g., PLGA) for sustained release over 14–90 days. The fluorine and pyrazole groups enhance stability and target binding .

Biological Activity

5-Fluoro-2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHFN and a molecular weight of 165.15 g/mol. The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to antimicrobial and anticancer effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can disrupt the proliferation of cancer cells and pathogens .

- Antimicrobial Activity : The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which may contribute to its antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A series of in vitro studies have evaluated the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 12.0 |

| Enterococcus faecalis | 10.0 |

These results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated notable activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 18.0 |

The IC50 values suggest that this compound has potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth effectively.

Case Study 1: DHODH Inhibition

In a comparative study, researchers synthesized various pyrazole derivatives, including this compound, to evaluate their effectiveness as DHODH inhibitors. The study found that this compound exhibited a significant reduction in measles virus replication, indicating its potential as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of this compound against multidrug-resistant strains. The results showed that it could effectively inhibit the growth of resistant Staphylococcus aureus strains, suggesting its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-fluoro-2-(1H-pyrazol-3-yl)pyridine?

- Methodology : Synthesis typically involves multi-step processes, such as halogenation of pyridine derivatives followed by coupling with pyrazole rings. For example, analogous compounds (e.g., 2-(1H-pyrazol-3-yl)pyridine derivatives) are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Fluorination can be achieved using fluorinating agents like Selectfluor or via directed ortho-metalation strategies. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar solvents like ethanol/water .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Assign peaks to distinguish pyridine (δ ~8.5 ppm for H adjacent to fluorine) and pyrazole protons (δ ~6.5–7.5 ppm). Fluorine NMR (δ ~-120 ppm for aromatic F) confirms substitution .

- IR Spectroscopy : Identify N–H stretches (~3200 cm⁻¹ for pyrazole) and C–F vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling or coordination chemistry?

- Methodology : The electron-withdrawing fluorine at the pyridine’s 5-position enhances electrophilic substitution at the ortho and para positions. It also stabilizes metal-ligand complexes via inductive effects. For coordination studies, the pyrazole’s N2 and pyridine’s N atoms act as chelating sites, forming octahedral or square-planar geometries with transition metals (e.g., Mn²⁺, Fe²⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and packing motifs. For example, a manganese complex with a similar ligand exhibited π-π stacking (3.61 Å spacing) and hydrogen bonding (N–H⋯O, O–H⋯O), stabilizing the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies optimize ligand design for metal coordination in catalysis or magnetism studies?

- Methodology : Modify substituents on the pyrazole or pyridine rings to tune steric and electronic effects. Bulky groups (e.g., trifluoromethyl) enhance steric hindrance, while electron-donating groups (e.g., –NH₂) increase ligand basicity. For magnetic materials, use paramagnetic metals (e.g., Fe²⁺) and analyze magnetic susceptibility via SQUID magnetometry .

Q. How are structure-activity relationship (SAR) studies designed to evaluate pharmacological potential?

- Methodology : Synthesize derivatives with variations at the pyrazole (e.g., 5-substituted) or pyridine (e.g., 4-fluoro vs. 3-fluoro) positions. Test in vitro bioactivity (e.g., sGC stimulation, antimicrobial assays) and correlate with computational parameters (e.g., logP, polar surface area). For example, pyrazole-3-yl pyridines in sGC stimulators showed enhanced potency with fluorinated aryl groups .

Q. What computational tools predict binding modes or pharmacokinetic properties?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., sGC), validated by SCXRD data. ADMET predictors (e.g., SwissADME) estimate solubility, permeability, and metabolic stability .

Q. How to address contradictions in spectroscopic vs. crystallographic data for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.